

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromopyrazoles

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

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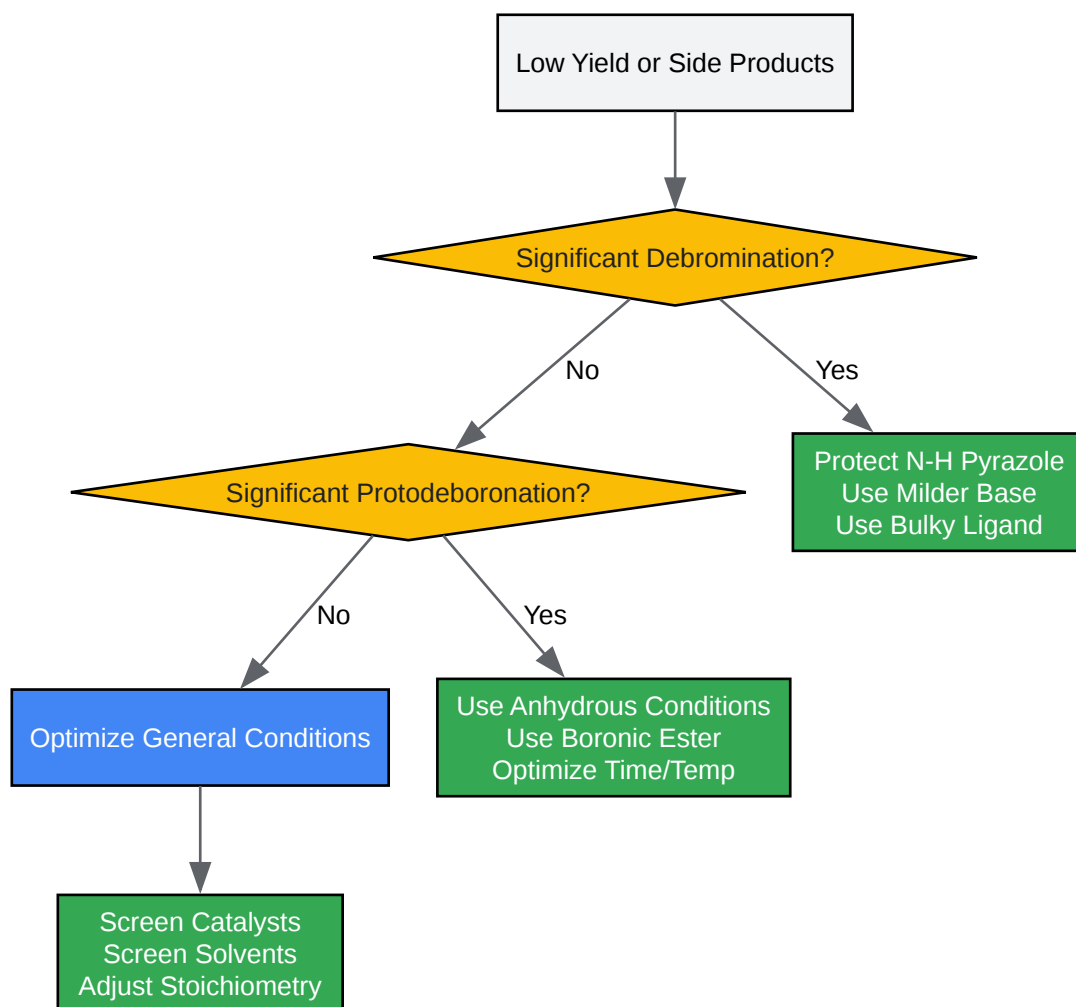
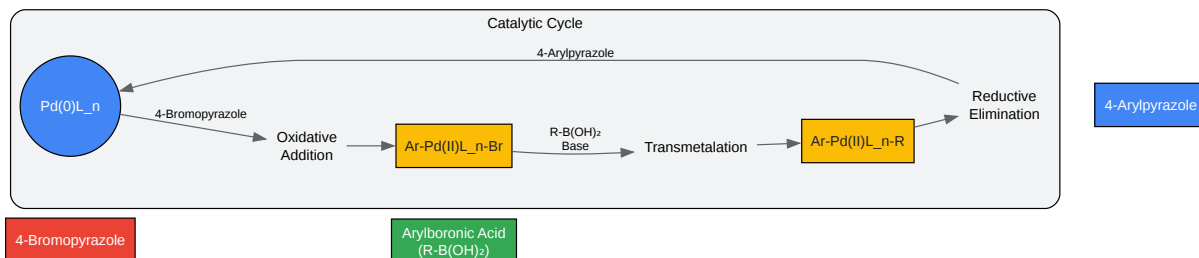
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with 4-bromopyrazole substrates. The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of 4-aryl and 4-heteroaryl pyrazoles. These pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development, appearing in numerous bioactive compounds.^{[1][2]}

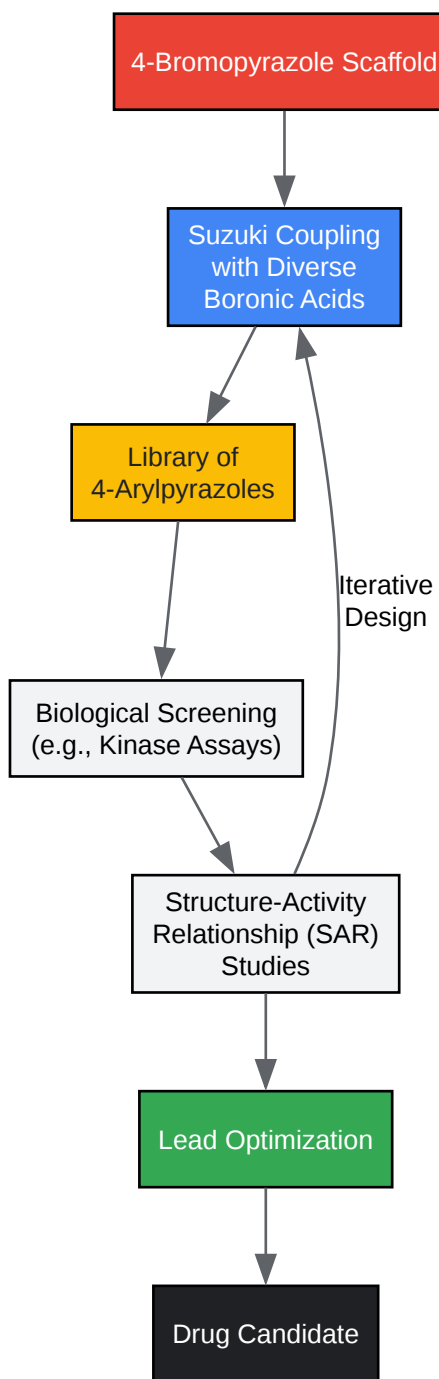
This document outlines various catalytic systems, reaction conditions, and troubleshooting strategies to facilitate the successful synthesis of target compounds.

Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or boronic ester) and an organic halide or triflate.^[3]^[4] The reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.^{[5][6]}

The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the 4-bromopyrazole, transmetalation with the boronic acid derivative, and reductive elimination to yield the 4-substituted pyrazole and regenerate the palladium(0) catalyst.^{[4][7]}





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